N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE
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Overview
Description
N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE is a complex organic compound that features a phenylisoindole moiety linked to a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE typically involves a multi-step process. One common method includes the reaction of 1,3-dioxo-2-phenylisoindole with 3-hydroxyphenylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted phenoxyacetamides.
Scientific Research Applications
N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylisoindole moiety can bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenylisoindole moiety provides a rigid framework that can interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5/c31-26(18-34-21-11-5-2-6-12-21)29-19-8-7-13-22(16-19)35-23-14-15-24-25(17-23)28(33)30(27(24)32)20-9-3-1-4-10-20/h1-17H,18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAPVHWXNSMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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